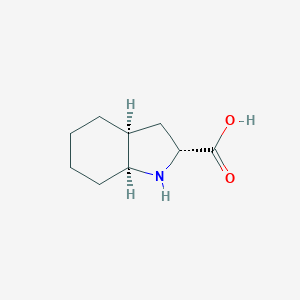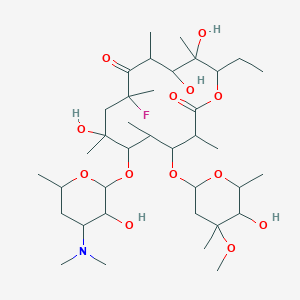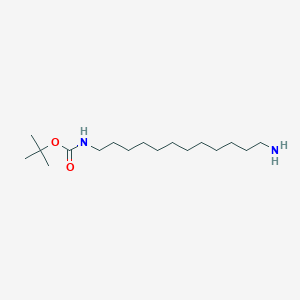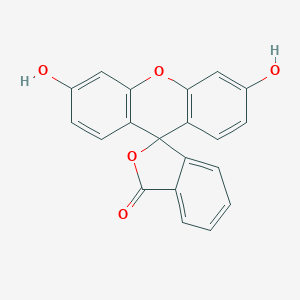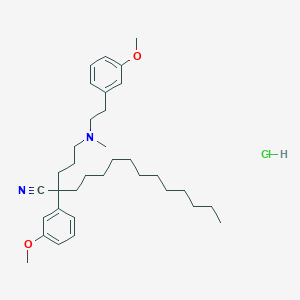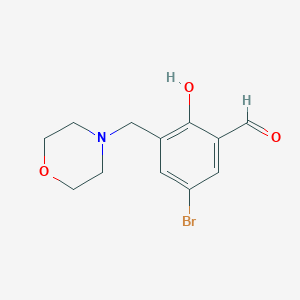
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in chemical synthesis, medicinal chemistry, and biological research.
Mechanism Of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is not yet fully understood. However, it has been reported that this compound can inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various effects such as anti-cancer, anti-inflammatory, and anti-viral activities.
Biochemical And Physiological Effects
Studies have shown that 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit the replication of certain viruses. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in lab experiments is its high purity and stability. This compound is easy to handle and can be stored for long periods without degradation. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are numerous future directions for the use of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in scientific research. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be used to develop new anti-inflammatory and anti-viral drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound with significant potential in scientific research. This compound has numerous applications in medicinal chemistry, biological research, and chemical synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound for further study.
Synthesis Methods
The synthesis of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine and formaldehyde in the presence of a catalyst. This reaction produces a yellow crystalline solid with a melting point of 174-176°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has numerous applications in scientific research. One of the major applications is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. This compound has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
properties
CAS RN |
154198-11-5 |
|---|---|
Product Name |
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde |
Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H14BrNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2 |
InChI Key |
RVKOKXYJVFHJBV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



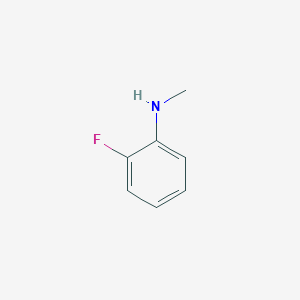
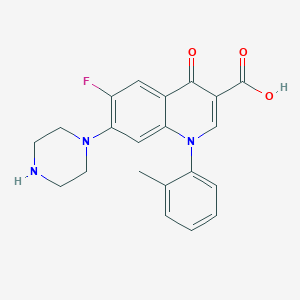
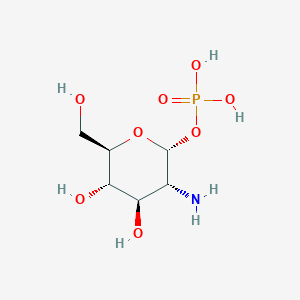
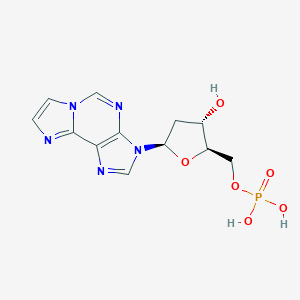
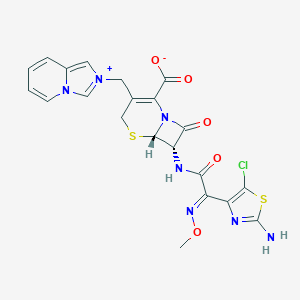
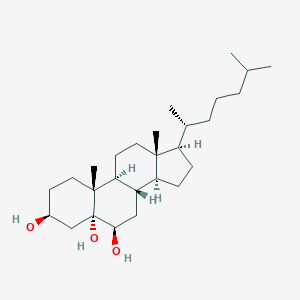
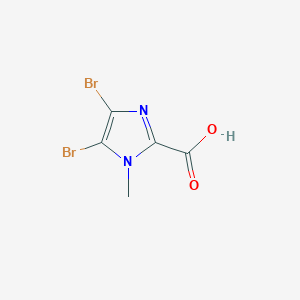
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

